Pyridoxine Hydrochloride

Pharmacokinetics Bioavailability Vitamin B6 supplementation

Procure Pyridoxine Hydrochloride (CAS 58-56-0) for superior thermal stability in parenteral formulations and extended systemic exposure. Its 98-102% purity (USP/EP/FCC) ensures reliable analytical reference standards. Ideal for nutrition studies requiring sustained delivery over rapid PLP peaks. Verify vitamer-specific efficacy.

Molecular Formula C8H11NO3.ClH
C8H12ClNO3
Molecular Weight 205.64 g/mol
CAS No. 12001-77-3
Cat. No. B080251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxine Hydrochloride
CAS12001-77-3
SynonymsPyridoxin
Pyridoxine
Pyridoxine Hydrochloride
Pyridoxol
Pyridoxol Hydrochloride
Rodex
Molecular FormulaC8H11NO3.ClH
C8H12ClNO3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.Cl
InChIInChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
InChIKeyZUFQODAHGAHPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 68 °F (NTP, 1992)
1 g dissolves in about 4.5 ml water, 90 ml alcohol;  sol in propylene glycol;  sparingly sol in acetone;  insol in ether, chloroform
Soluble in alc, acetone;  slightly soluble in other organic solvents.
In water, 2.2X10+5 mg/l, temp not specified.

Pyridoxine Hydrochloride (CAS 12001-77-3): Baseline Identity and Procurement Context


Pyridoxine Hydrochloride, the hydrochloride salt of pyridoxine (vitamin B6), is a water-soluble, crystalline B-vitamer characterized by its hydroxymethylpyridine structure [1]. It serves as a synthetic precursor requiring hepatic conversion to the active coenzyme pyridoxal 5'-phosphate (PLP) to participate in over 150 enzymatic reactions [2]. As a widely adopted reference standard and active pharmaceutical ingredient (API), its physicochemical and pharmacokinetic properties are well-defined in pharmacopoeias, establishing a critical baseline for procurement decisions where interchangeability with other B6 vitamers is not scientifically supported.

Why Pyridoxine Hydrochloride Cannot Be Casually Substituted with Other B6 Vitamers


Casual substitution among vitamin B6 forms—namely pyridoxine hydrochloride (PN-HCl), pyridoxal 5'-phosphate (PLP), pyridoxal (PL), and pyridoxamine (PM)—is scientifically unsound due to divergent stability, pharmacokinetic, and metabolic profiles [1]. PN-HCl exhibits superior photostability and cost-effectiveness but is a prodrug requiring enzymatic conversion, whereas PLP provides immediate bioactivity but with inferior stability and higher procurement cost [2]. Furthermore, distinct regulatory, analytical, and formulation behaviors directly impact manufacturing consistency and clinical efficacy. The following quantitative evidence guide substantiates the specific performance differentiators that mandate precise selection of PN-HCl for intended applications.

Quantitative Differentiation Evidence: Pyridoxine Hydrochloride vs. Key Comparators


Comparative Bioavailability: Superior Total Exposure (ΔAUC) of PN-HCl vs. PLP-Ca and PLP Enteric Formulations

A controlled crossover study in healthy male adults (n=10) directly compared oral administration of pyridoxine hydrochloride (PN-HCl), calcium pyridoxal 5'-phosphate (PLP-Ca), and an enteric-coated PLP tablet (PLP ent.). PN-HCl demonstrated the largest 24-hour incremental area under the curve (ΔAUC) for total blood B6, despite PLP-Ca exhibiting the highest Cmax and shortest Tmax [1]. This indicates that while PLP-Ca provides a rapid but transient spike, PN-HCl yields greater overall systemic exposure over a clinically relevant dosing interval, which is critical for sustained nutritional support. The PLP enteric formulation exhibited the poorest absorption reproducibility, with the largest coefficients of variation (CVs) for key parameters, rendering it unsuitable for applications requiring predictable bioavailability [1].

Pharmacokinetics Bioavailability Vitamin B6 supplementation

Photostability Hierarchy: Pyridoxine HCl Retains Superior Integrity Under Laboratory Light vs. Pyridoxal and Pyridoxamine

A comparative study assessed the retention of pyridoxine·HCl, pyridoxal·HCl, and pyridoxamine·2HCl solutions under regular laboratory light for 8 and 15 hours at varying pH levels. Under the most aggressive tested condition (pH 7, 15 hours), pyridoxine demonstrated 66% retention, significantly outperforming pyridoxal (55% retention at pH 6, 15 hours) and pyridoxamine (47% retention at pH 8, 15 hours) [1]. Across all conditions, pyridoxine consistently exhibited the highest or among the highest retention percentages, confirming its superior intrinsic photostability as a raw material and in analytical sample preparation.

Stability Photodegradation Analytical chemistry

Pharmaceutical Compatibility: Demonstrated Inertness of PN-HCl with Thioctic Acid and Magnesium Stearate via DSC/FTIR

Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) analyses were employed to investigate potential interactions in a neuroprotective formulation containing thioctic acid, pyridoxine hydrochloride, and magnesium stearate. The study conclusively found 'No interactions were observed between thioctic acid and pyridoxine hydrochloride' [1]. This is a critical differentiator, as the study also established that thioctic acid formed an intermolecular complex with magnesium stearate, a common lubricant, demonstrating a specific incompatibility. The proven compatibility of PN-HCl with both the co-active ingredient (thioctic acid) and the problematic excipient (magnesium stearate) provides a direct, evidence-based green light for formulation development without the need for complex excipient substitutions or specialized coatings.

Excipient compatibility Preformulation Solid-state stability

Food-Effect Pharmacokinetics: Quantified Reduction in PN-HCl Bioavailability as a Critical Formulation and Dosing Parameter

A clinical pharmacokinetic study evaluating the food effect on a fixed-dose combination product revealed that administration of pyridoxine hydrochloride with food significantly reduces its bioavailability. Compared to fasted conditions, the peak plasma concentration (Cmax) decreased from 35.5 ± 21.4 ng/mL to 13.7 ± 10.8 ng/mL, and the area under the curve (AUC0-t) decreased from 33.8 ± 13.7 ng•h/mL to 18.3 ± 14.5 ng•h/mL [1]. This represents an approximate 50% reduction in both the rate and extent of absorption. In contrast, the active metabolite pyridoxal 5'-phosphate showed a slight increase in Cmax and AUC under fed conditions, while other metabolites like pyridoxamine exhibited decreased absorption [1].

Pharmacokinetics Food-drug interaction Bioequivalence

Evidence-Backed Application Scenarios for Pyridoxine Hydrochloride (CAS 12001-77-3)


Sustained-Release Nutraceutical and Pharmaceutical Formulations

Procurement of PN-HCl is prioritized for sustained-release or chronic-use oral solid dosage forms. The direct head-to-head evidence demonstrating that PN-HCl provides the largest 24-hour ΔAUC among common B6 preparations, despite not having the highest Cmax, confirms its suitability for achieving prolonged systemic exposure [1]. This profile reduces the need for multiple daily dosing and is ideal for long-term nutritional support or chronic condition management where steady-state levels are paramount.

Stability-Sensitive Analytical Reference Standards and Laboratory Reagents

PN-HCl is the preferred form for use as an analytical reference standard or in reagent preparation where light exposure is unavoidable. Its demonstrated superior photostability, with 66% retention after 15 hours of light exposure compared to 55% for pyridoxal and 47% for pyridoxamine [2], directly translates to lower degradation rates, more accurate calibration curves, and reduced waste of expensive reference materials. This makes it a cost-effective and reliable choice for quality control laboratories.

Multi-Component Solid Dosage Form Development with Challenging Excipients

Formulation scientists developing complex solid dosage forms containing reactive co-actives or challenging excipients like magnesium stearate should select PN-HCl based on its demonstrated compatibility profile. The DSC/FTIR evidence confirming the absence of interaction between PN-HCl and both thioctic acid and magnesium stearate—in stark contrast to the observed incompatibility between thioctic acid and magnesium stearate—provides a de-risked formulation pathway [3]. This evidence-based compatibility avoids the need for costly excipient substitutions or specialized coatings.

Formulations Requiring Specific Fasted-State Dosing Regimens

When developing or procuring PN-HCl formulations intended for rapid absorption and high peak concentrations, the quantified food-effect data are essential. The approximate 50% reduction in both Cmax and AUC when taken with food [4] necessitates clear labeling for fasted-state administration. This evidence directly supports the selection of immediate-release PN-HCl formulations over enteric-coated or food-independent alternatives for applications where maximal bioavailability from a single dose is clinically required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.